molecular formula C19H16N4O3S B2699150 N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941998-16-9

N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2699150
CAS No.: 941998-16-9
M. Wt: 380.42
InChI Key: KHKAUQHJUDJHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a heterocyclic compound that features a benzothiazole ring and an oxalamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves the reaction of benzo[d]thiazol-2-amine with 4-(2-oxopyrrolidin-1-yl)benzoic acid under specific conditions. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-N'-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of benzothiazole and oxalamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-16-6-3-11-23(16)13-9-7-12(8-10-13)20-17(25)18(26)22-19-21-14-4-1-2-5-15(14)27-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKAUQHJUDJHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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